2-(trifluoromethyl)-4H-chromen-4-one

Lipophilicity Drug Design Lead Optimisation

Researchers often find that substituting 2-alkylchromones with 2-CF₃ analogs diverts reaction outcomes and lowers yields. 2-(Trifluoromethyl)-4H-chromen-4-one solves this by providing a reliable, activated fluorinated scaffold. • LogP 2.8-+0.7 units over 2-methyl analog-enhances membrane permeability for CNS-penetrant design. • One-pot, solvent-free synthesis in 85-90% yield ensures reproducible scale-up and library synthesis. • Enables nucleophilic 1,4-additions and ring-opening cascades inaccessible to 2-alkyl/2-phenyl analogs. • Derivative IC₅₀ values as low as 6.40 µg/mL against MCF-7 cells validate anticancer template potential. Sourced with batch-to-batch consistency for reliable SAR exploration.

Molecular Formula C10H5F3O2
Molecular Weight 214.14 g/mol
CAS No. 151668-40-5
Cat. No. B1595723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-4H-chromen-4-one
CAS151668-40-5
Molecular FormulaC10H5F3O2
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F
InChIInChI=1S/C10H5F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H
InChIKeyABPAKMJTQTVEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-4H-chromen-4-one (CAS 151668-40-5): Core Scaffold Identity and Procurement Baseline


2-(Trifluoromethyl)-4H-chromen-4-one (CAS 151668-40-5) is a synthetic chromone (4H-1-benzopyran-4-one) bearing a strong electron‑withdrawing trifluoromethyl substituent at the 2‑position. This compound serves as a fluorinated heterocyclic building block with a molecular formula of C₁₀H₅F₃O₂ and a molecular weight of 214.14 g·mol⁻¹ . Unlike naturally abundant 2‑alkyl‑ or 2‑phenylchromones, the 2‑CF₃ chromone scaffold is not found in nature and must be accessed synthetically, making reliable sourcing and batch‑to‑batch consistency critical procurement parameters [1].

Why Generic Chromone Substitution Is Not Viable for 2‑(Trifluoromethyl)‑4H‑chromen‑4‑one Procurement


Chromone derivatives are not interchangeable because the identity of the 2‑position substituent fundamentally dictates pyrone‑ring electrophilicity, nucleophilic reaction pathways, and physicochemical properties. Introducing a CF₃ group at C‑2 activates the pyrone ring to a degree that 2‑alkyl‑ or 2‑phenyl‑substituted analogs cannot replicate [1]. Consequently, substituting 2‑(trifluoromethyl)‑4H‑chromen‑4‑one with 2‑methylchromone, 2‑phenylchromone (flavone), or unsubstituted chromone will alter reaction outcomes—diverting product distributions, lowering yields, or precluding specific downstream transformations entirely. The quantitative evidence below documents exactly where these differences are measurable and decision‑relevant.

Quantitative Differentiation Evidence for 2‑(Trifluoromethyl)‑4H‑chromen‑4‑one Against In‑Class Alternatives


LogP Shift: 2‑CF₃ Chromone vs. 2‑Methylchromone Lipophilicity Comparison

The calculated octanol/water partition coefficient (LogP) of 2‑(trifluoromethyl)‑4H‑chromen‑4‑one is 2.8 [1]. The direct 2‑methyl analog (2‑methyl‑4H‑chromen‑4‑one, CAS 5751‑48‑4) has a calculated LogP of 2.10 . The +0.7 log unit increase represents an approximately five‑fold enhancement in lipophilicity attributable solely to the CF₃→CH₃ substitution at the 2‑position.

Lipophilicity Drug Design Lead Optimisation

Pyrone Ring Electrophilicity: 2‑CF₃ vs. 2‑Alkyl Chromone Reactivity Toward Nucleophiles

The strong electron‑withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the C‑2 and C‑4 positions of the chromone pyrone ring [1]. Sosnovskikh and co‑workers explicitly note that 'dramatic differences in the reactivity of 2‑alkyl‑ and 2‑polyfluoroalkylchromones with respect to nucleophilic reagents are observed' [2]. This activation enables 1,4‑nucleophilic additions and ring‑opening/ring‑closure cascades that are either inefficient or entirely unavailable with 2‑methyl‑ or 2‑phenyl‑substituted chromones.

Synthetic Chemistry Reactivity Heterocycle Synthesis

Synthetic Accessibility: One‑Pot Solvent‑Free Preparation with High Yields

2‑(Trifluoromethyl)‑4H‑chromen‑4‑one and its substituted analogs can be prepared in a single synthetic operation from 2′‑hydroxyacetophenones and trifluoroacetic anhydride, avoiding added solvents and delivering isolated yields of 85–90% [1]. In contrast, earlier methods for 2‑perfluoroalkylchromones required at least two steps with attendant loss of yield [1]. The one‑pot protocol substantially simplifies procurement and in‑house preparation.

Process Chemistry Green Chemistry Scale‑up

Validated Biological Relevance: Anticancer Activity of 7‑Amido Derivatives Against A‑549 and MCF‑7 Cell Lines

Derivatives of 2‑(trifluoromethyl)‑4H‑chromen‑4‑one bearing a benzamide substituent at the 7‑position were evaluated for in vitro cytotoxicity. The most active derivative, compound 4h, exhibited IC₅₀ values of 22.09 µg/mL against human lung adenocarcinoma (A‑549) and 6.40 ± 0.26 µg/mL against human breast cancer (MCF‑7) cell lines [1]. These values were reported as superior to the standard drug used in the same study (doxorubicin or cisplatin, as commonly employed in comparable chromone SAR studies).

Medicinal Chemistry Anticancer Cytotoxicity

High‑Value Application Scenarios for 2‑(Trifluoromethyl)‑4H‑chromen‑4‑one Based on Verifiable Differentiation Evidence


Medicinal Chemistry: Fluorinated Chromone Lead Optimisation Requiring Enhanced Lipophilicity and Metabolic Stability

When a medicinal chemistry programme requires a chromone scaffold with increased membrane permeability and metabolic stability, 2‑(trifluoromethyl)‑4H‑chromen‑4‑one offers a LogP of 2.8—a +0.7 unit increase over the 2‑methyl analog [1]. This lipophilicity gain, conferred by the electron‑withdrawing CF₃ group, is valuable for CNS‑penetrant candidates and for tuning ADME properties without altering the core heterocyclic framework.

Synthetic Methodology: One‑Pot Construction of Trifluoromethylated Heterocyclic Libraries

The one‑pot, solvent‑free synthesis of 2‑(trifluoromethyl)‑4H‑chromen‑4‑one in 85–90% yield [1] makes it an ideal entry point for parallel synthesis of fluorinated heterocycle libraries. The method's operational simplicity supports both academic medicinal chemistry laboratories and CRO‑based scale‑up, providing a reliable supply for SAR exploration.

Reactivity‑Driven Diversification: Exploiting Enhanced Pyrone Electrophilicity for Heterocycle Synthesis

The strong activation of the pyrone ring by the 2‑CF₃ substituent enables nucleophilic 1,4‑additions and ring‑opening/ring‑closure cascades that are not accessible with 2‑alkyl‑ or 2‑phenylchromones [1]. This unique reactivity profile positions 2‑(trifluoromethyl)‑4H‑chromen‑4‑one as a strategic building block for constructing trifluoromethylated pyrazoles, isoxazoles, pyridines, and coumarin derivatives that are of interest in agrochemical and pharmaceutical research.

Anticancer Drug Discovery: Chromone‑Based Cytotoxic Agent Development

Derivatives prepared from 2‑(trifluoromethyl)‑4H‑chromen‑4‑one, such as the 7‑benzamide series, have demonstrated IC₅₀ values as low as 6.40 µg/mL against MCF‑7 breast cancer cells [1]. This validates the 2‑CF₃ chromone core as a productive template for designing novel anticancer agents, supporting the procurement of this building block for oncology‑focused discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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